molecular formula C34H35ClN2O3S B1678637 Quiflapon CAS No. 136668-42-3

Quiflapon

Cat. No. B1678637
CAS RN: 136668-42-3
M. Wt: 587.2 g/mol
InChI Key: NZOONKHCNQFYCI-UHFFFAOYSA-N
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Description

Quiflapon is a chemical compound with the CAS number 136668-42-3 . It is also known by other names such as MK-0591 .


Synthesis Analysis

Quiflapon, also known as MK591, has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . It is a leukotriene biosynthesis inhibitor .


Molecular Structure Analysis

The molecular formula of Quiflapon is C34H35ClN2O3S . The molecular weight is 587.2 g/mol . The IUPAC name is 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid .


Chemical Reactions Analysis

Quiflapon is a selective and specific 5-lipoxygenase-activating protein (FLAP) inhibitor . It shows IC50 values of 3.1 and 6.1 nM in intact human and elicited rat PMNLs, respectively .


Physical And Chemical Properties Analysis

Quiflapon is a solid substance . It has a solubility of ≥ 50 mg/mL in DMSO .

Scientific Research Applications

Oncology: Apoptosis Induction in Cancer Cells

Quiflapon, also known as MK591, has been studied for its ability to induce apoptosis in cancer cells. For instance, it has been shown to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . This suggests potential applications in developing treatments for resistant forms of cancer.

Immunology: Modulation of Toll-like Receptor Expression

Quiflapon’s influence on immune response modulation has been investigated, particularly its effect on Toll-like Receptor (TLR-2 and -4) expression. This could have implications for treatments involving immune system modulation .

Biochemistry: Protein Kinase C-epsilon Activity Measurement

Quiflapon has been used to measure protein kinase C-epsilon (PKCε) activity through immunoprecipitation-kinase assays. This application is significant in research involving signal transduction pathways .

Molecular Biology: Chromatin-DNA Degradation Analysis

In molecular biology research, Quiflapon has been utilized to analyze chromatin-DNA degradation to nucleosomal fragments, which is a key process in apoptosis .

Clinical Trials: Pancreatic Tumor Xenograft Model

Quiflapon’s effects have been evaluated in vivo using a pancreatic tumor xenograft model, which is important for preclinical assessment of its therapeutic potential .

Future Directions

Quiflapon has been found to downregulate c-Myc oncogenic signaling and induce apoptosis in enzalutamide-resistant prostate cancer cells . This suggests that Quiflapon may have potential therapeutic applications in the treatment of certain types of cancer .

Mechanism of Action

Target of Action

Quiflapon primarily targets the 5-lipoxygenase (5-Lox) enzyme . This enzyme plays a crucial role in the metabolic conversion of arachidonic acid, which stimulates the growth of certain cancer cells . Quiflapon acts as a specific inhibitor of 5-Lox activity .

Mode of Action

Quiflapon interacts with its target, 5-Lox, by inhibiting its activity . This inhibition leads to a decrease in the viability of pancreatic cancer cells . It is also suggested that Quiflapon’s action involves the downregulation of protein kinase C-epsilon (PKCε), an oncogenic, pro-survival serine/threonine kinase .

Biochemical Pathways

Quiflapon affects the arachidonic acid metabolic pathway through the 5-Lox enzyme . The inhibition of 5-Lox by Quiflapon leads to the downregulation of K-Ras and the inhibition of phosphorylation of c-Raf and ERKs . Interestingly, 5-Lox inhibition induced apoptosis in pancreatic cancer cells without the inhibition of Akt .

Result of Action

Quiflapon’s action results in the induction of apoptosis in pancreatic cancer cells . This involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes . Quiflapon effectively blocks in vitro invasion and soft-agar colony formation by pancreatic cancer cells and decreases pancreatic tumor growth in nude mice xenografts .

Action Environment

The action of Quiflapon is influenced by the cellular environment. For instance, the overexpression of 5-Lox in pancreatic tumors and cell lines derived from them makes these cells more susceptible to the action of Quiflapon . .

properties

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOONKHCNQFYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159882
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quiflapon

CAS RN

136668-42-3
Record name Quiflapon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the hydrolytic procedure of Step B but substituting the ester of Step D for the ester of Step A provided the title compound, which was recrystallized from 1:1 EtOAc/hexane. m.p. 208° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Quiflapon (MK591)?

A: Quiflapon is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, Quiflapon prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].

Q2: How does Quiflapon impact enzalutamide-resistant prostate cancer cells?

A: Research suggests that Quiflapon effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. Quiflapon downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].

Q3: Are there any preclinical studies demonstrating the efficacy of Quiflapon in cancer models?

A: Yes, preclinical studies using pancreatic cancer models have shown promising results. Quiflapon demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of Quiflapon and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].

Q4: Beyond its anticancer effects, what other therapeutic potential does Quiflapon hold?

A: Quiflapon's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].

Q5: What are the potential advantages of Quiflapon compared to other leukotriene modifiers?

A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, Quiflapon inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that Quiflapon exhibits minimal adverse effects compared to some other leukotriene modifiers [].

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